[4,4'-Bi-9H-carbazole]-3,3'-diol
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Overview
Description
[4,4’-Bi-9H-carbazole]-3,3’-diol is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of [4,4’-Bi-9H-carbazole]-3,3’-diol typically involves the functionalization of carbazole at specific positions. One common method is the Bucherer carbazole synthesis, which uses a naphthol and an aryl hydrazine . Another method is the Borsche–Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction . Industrial production methods often involve selective crystallization from molten coal tar at high temperatures or low pressure .
Chemical Reactions Analysis
[4,4’-Bi-9H-carbazole]-3,3’-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like red lead and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of carbazole can lead to the formation of carbazole-3,6-dione .
Scientific Research Applications
[4,4’-Bi-9H-carbazole]-3,3’-diol has a wide range of scientific research applications. In chemistry, it is used in the synthesis of conducting polymers and as a precursor for various organic compounds . In biology, it has been studied for its potential antibacterial and antitumor properties . In medicine, carbazole derivatives are being explored for their role in fighting diabetes by reducing oxidative stress and modulating carbohydrate metabolism . Industrially, carbazole-based compounds are used in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of [4,4’-Bi-9H-carbazole]-3,3’-diol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, carbazole derivatives can inhibit enzymes like α-glucosidase, which plays a role in carbohydrate digestion . This inhibition helps in reducing postprandial blood glucose levels, making it a potential therapeutic agent for diabetes .
Comparison with Similar Compounds
[4,4’-Bi-9H-carbazole]-3,3’-diol can be compared with other carbazole derivatives, such as poly(2,7-carbazole) and poly(3,6-carbazole) . These compounds differ in their bandgap energies and conjugation lengths, which affect their optoelectronic properties . Poly(2,7-carbazole) exhibits more extended conjugation length and lower bandgap energy, making it more efficient for certain applications . Other similar compounds include polythiophene, poly(p-phenylene), polypyrrole, and polyaniline, which are also conducting polymers with unique properties .
Properties
CAS No. |
475273-53-1 |
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Molecular Formula |
C24H16N2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-(3-hydroxy-9H-carbazol-4-yl)-9H-carbazol-3-ol |
InChI |
InChI=1S/C24H16N2O2/c27-19-11-9-17-21(13-5-1-3-7-15(13)25-17)23(19)24-20(28)12-10-18-22(24)14-6-2-4-8-16(14)26-18/h1-12,25-28H |
InChI Key |
WNPAZVSZDOMJCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3C4=C(C=CC5=C4C6=CC=CC=C6N5)O)O |
Origin of Product |
United States |
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